molecular formula C24H22N6O2S2 B2455510 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 536705-42-7

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2455510
CAS No.: 536705-42-7
M. Wt: 490.6
InChI Key: RDJFKANMXVFBPA-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrimido[5,4-b]indole core, a thiadiazole ring, and an acetamide group

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2S2/c1-4-19-28-29-23(34-19)26-18(31)12-33-24-27-20-16-7-5-6-8-17(16)25-21(20)22(32)30(24)15-10-13(2)9-14(3)11-15/h5-11,25H,4,12H2,1-3H3,(H,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJFKANMXVFBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the thiadiazole ring and the acetamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide include other heterocyclic compounds with similar structural features, such as:

    Indole derivatives: Compounds containing the indole core, which are known for their diverse biological activities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring, which are studied for their antimicrobial and anticancer properties.

    Pyrimidoindole derivatives: Compounds with the pyrimidoindole core, which are investigated for their potential therapeutic applications. The uniqueness of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of these structural features, which may result in unique biological activities and applications.

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule known for its potential biological activities. Its structural features include a pyrimido[5,4-b]indole core and a thiadiazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

IUPAC Name : 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number : 1260920-36-2
Molecular Formula : C23H21N3O2S3
Molecular Weight : 467.6 g/mol

The compound's structure is characterized by the presence of a sulfanyl group attached to the pyrimidoindole framework and an ethyl-substituted thiadiazole moiety. This unique arrangement is believed to enhance its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that compounds containing a pyrimido[5,4-b]indole core exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown that related compounds demonstrate IC50 values in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines like Jurkat and A431 .

The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electron-donating groups significantly influence cytotoxicity . The thiazole and thiadiazole rings are also critical for enhancing anticancer activity .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Cell Proliferation : The compound potentially disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells through interactions with key proteins such as Bcl-2 .

Example Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of similar compounds on various cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibited promising growth inhibition rates compared to standard chemotherapy agents like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A431

Example Study 2: Mechanistic Insights

Molecular dynamics simulations provided insights into how 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide interacts with target proteins. The data revealed that hydrophobic contacts play a significant role in binding affinity while only a few hydrogen bonding interactions were observed .

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